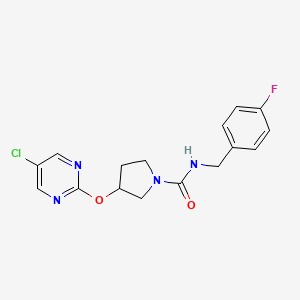

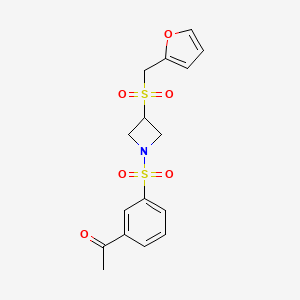

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

- Anti-Inflammatory Agents : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl derivatives have shown promise as anti-inflammatory agents. Researchers explore their potential to inhibit pro-inflammatory pathways and alleviate conditions like arthritis and inflammatory bowel diseases .

- Anticancer Compounds : The compound’s unique structure may contribute to its cytotoxic effects. Scientists investigate its role in cancer therapy, aiming to develop novel drugs that selectively target tumor cells .

- Polymer Synthesis : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl serves as a building block for designing functional polymers. Researchers create copolymers and hybrid materials with tailored properties, such as thermal stability and mechanical strength .

- Thermally Reversible Adhesives : Furan-functionalized polyesters and polyurethanes derived from this compound find applications in reactive hotmelt adhesives. These adhesives can be reversibly activated by heat, making them suitable for bonding applications .

- Enantioselective Reactions : Researchers explore catalytic enantioselective reactions using biomass-derived furans. Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl may participate in asymmetric transformations, leading to valuable chiral compounds .

- Computational Studies : Density functional theory (DFT) and molecular modeling help understand the compound’s reactivity and predict its behavior in various reactions .

- Furfural Utilization : Furan-2-ylmethylsulfonylphenylsulfonylazetidine-1-carbonyl indirectly contributes to sustainable development by utilizing furfural, an organic compound derived from biomass feedstock. Its green and environmentally friendly nature aligns with the global shift toward eco-friendly materials .

- Hydroarylation Reactions : The compound participates in superelectrophilic activation conditions, leading to the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These reactions provide insights into novel synthetic pathways .

- Furanic-Derived Adhesives : Researchers investigate furanic-derived wood adhesives and bioadhesives. These materials may find applications in sustainable construction and wood bonding .

Medicinal Chemistry and Drug Development

Materials Science and Polymer Chemistry

Organic Synthesis and Catalysis

Green Chemistry and Sustainable Materials

Superelectrophilic Chemistry

Wood Adhesives and Bioadhesives

Propiedades

IUPAC Name |

1-[3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S2/c1-12(18)13-4-2-6-15(8-13)25(21,22)17-9-16(10-17)24(19,20)11-14-5-3-7-23-14/h2-8,16H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMQNNVITLLLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)

![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/no-structure.png)

![4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole](/img/structure/B2456953.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2456954.png)

![2-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2456960.png)

![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2456961.png)